![molecular formula C13H8N6 B1683209 Topiroxostat CAS No. 577778-58-6](/img/structure/B1683209.png)
Topiroxostat
Vue d'ensemble
Description
Topiroxostat is a selective xanthine oxidase inhibitor developed for the treatment and management of hyperuricemia and gout . It regulates purine metabolism, and inhibition of the enzyme results in efficacious reduction of serum urate levels . It was approved for therapeutic use in Japan in 2013 and is marketed under the names Topiloric and Uriadec .
Synthesis Analysis
The synthesis of Topiroxostat involves adding 2-cyano-4-pyridine carboxylic acid into a reaction kettle, adding DMF, DIC N, N’ -diisopropylcarbodiimide and HOBT 1-hydroxybenzotriazole, stirring at room temperature for clearing, adding an intermediate, stirring at room temperature for 6h, and detecting by thin layer chromatography that the raw materials are completely reacted .
Molecular Structure Analysis
Topiroxostat has a molecular formula of C13H8N6 and a molecular weight of 248.24 g/mol . The IUPAC name is 4- (5-pyridin-4-yl-1 H -1,2,4-triazol-3-yl)pyridine-2-carbonitrile .
Chemical Reactions Analysis
Topiroxostat is an orally active and potent inhibitor of xanthine oxidoreductase (XOR). The inhibition of XOR by topiroxostat is due to the formation of a covalent linkage to molybdenum via oxygen in the hydroxylation reaction intermediate .
Physical And Chemical Properties Analysis
Topiroxostat has a molecular formula of C13H8N6 and a molecular weight of 248.24 g/mol . The IUPAC name is 4- (5-pyridin-4-yl-1 H -1,2,4-triazol-3-yl)pyridine-2-carbonitrile .
Applications De Recherche Scientifique
1. Efficacy in Hyperuricemic Patients
Topiroxostat, a selective xanthine oxidoreductase inhibitor, has been primarily used in Japan for treating hyperuricemic patients, both with and without gout. Studies have demonstrated a dose-response relationship in its effectiveness at lowering serum urate levels. For instance, a study conducted by Hosoya et al. (2016) confirmed this relationship in Japanese hyperuricemic patients, indicating a significant decrease in serum urate levels with topiroxostat administration Hosoya, Sasaki, & Ohashi, 2016.
2. Impact on Chronic Kidney Disease
Topiroxostat has shown promise in patients with stage 3 chronic kidney disease (CKD) and hyperuricemia. A study by Hosoya et al. (2014) evaluated its efficacy and safety, revealing that topiroxostat significantly reduced serum urate levels and urinary albumin-to-creatinine ratio in these patients Hosoya et al., 2014.
3. Pharmacokinetic and Pharmacodynamic Modeling
Research by Luo et al. (2019) employed physiologically based pharmacokinetic (PBPK) modeling integrated with drug-target residence time to predict the pharmacokinetics and pharmacodynamics of topiroxostat in humans. This approach helped in understanding the oral absorption, disposition, and in vivo pharmacological activity of topiroxostat Luo, Yu, Han, Yang, Ji, Huang, Wang, Liu, & Sun, 2019.
4. Long-Term Safety and Effectiveness
A long-term observational study by Ishikawa et al. (2020) on Japanese hyperuricemic patients, with or without gout, demonstrated the safety and effectiveness of topiroxostat over 54 weeks. The study found a low incidence of adverse drug reactions and a significant reduction in serum urate levels Ishikawa, Maeda, Hashimoto, Nakagawa, Ichikawa, Sato, & Kanno, 2020.
5. Renoprotective Effects
Topiroxostat has shown renoprotective effects in various studies. For example, Kamijo-Ikemori et al. (2016) demonstrated its efficacy in reducing renal damage in an adenine-induced renal injury model, suggesting a potential application in managing renal diseases Kamijo-Ikemori, Sugaya, Hibi, Nakamura, Murase, Oikawa, Hoshino, Hisamichi, Hirata, Kimura, & Shibagaki, 2016.
6. Podocyte Injury Inhibition
A study by Zhang et al. (2021) indicated that topiroxostat can ameliorate albuminuria in diabetic nephropathy models by preventing podocyte injury. This finding suggests its potential use in stabilizing slit diaphragm and foot processes, essential for kidney function Zhang, Fukusumi, Kayaba, Nakamura, Sakamoto, Ashizawa, & Kawachi, 2021.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)pyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N6/c14-8-11-7-10(3-6-16-11)13-17-12(18-19-13)9-1-4-15-5-2-9/h1-7H,(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVZQGOVTLIHLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=NN2)C3=CC(=NC=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80206462 | |
Record name | Topiroxostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80206462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Uric acid synthesis depends on the action of xanthine oxidase activity in the conversion of hypoxanthine to xanthine, followed by the conversion of xanthine to uric acid. Xanthine oxidase consists of a molybdenum ion as cofactor in the active center that has different redox states upon substrate binding. When a substrate such as hypoxanthine or xanthine binds, xanthine oxidase hydroxylates it and molybdenum ion is reduced from hexavalent, Mo(VI), to tetravalent form, Mo(IV). Molybdenum ion is reoxidized into hexavalent state once the hydroxylated substrate, xanthine or uric acid, dissociates from the active site. Topiroxostat is shown to interact with multiple amino acid residues of the solvent channel and additionally forms a reaction intermediate by covalent binding with molybdenum (IV) ion via an oxygen atom. It also forms hydrogen bonds with molybdenum (VI) ion, suggesting that it has multiple inhibition modes to xanthine oxidase. Enhanced binding interactions to xanthine oxidase achieves delayed dissociation of topiroxostat from the enzyme. 2-hydroxy-topiroxostat, the metabolite formed by primary hydroxylation of topiroxostat by xanthine oxidase, also causes time and concentration-dependent inhibition of the enzyme. Topiroxostat is shown to inhibit ATP-binding cassette transporter G2 (ABCG2) in vitro, which is a membrane protein responsible for recovering uric acid in the kidneys and secreting uric acid from the intestines. | |
Record name | Topiroxostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01685 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Topiroxostat | |
CAS RN |
577778-58-6 | |
Record name | Topiroxostat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=577778-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Topiroxostat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0577778586 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Topiroxostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01685 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Topiroxostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80206462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TOPIROXOSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J877412JV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.